molecular formula C9H8BrN3O B3169717 [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-72-0

[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B3169717
CAS No.: 937665-72-0
M. Wt: 254.08 g/mol
InChI Key: LNHOZECFPHEBQS-UHFFFAOYSA-N
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Description

[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a high-purity chemical building block designed for research and development applications. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its electron-deficient properties and significant role in medicinal and agrochemistry. The bromophenyl substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. In agricultural research, analogues of 1,2,4-oxadiazole have demonstrated promising insecticidal activity, providing a potential starting point for the development of new pest control agents . Furthermore, the 1,2,4-oxadiazole core is of interest in materials science, where similar structures have been investigated for their electron-transporting capabilities and potential use in organic electronic devices such as OLEDs . The primary amine functional group enhances the molecule's utility, enabling its conjugation to polymers, biomolecules, or other functional groups to tailor properties for specific experimental needs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHOZECFPHEBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with formic acid to form the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrCl4 can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA interactions.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

  • 2-Bromophenyl vs. [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8): The 3-bromophenyl substitution reduces steric effects but maintains electronic withdrawal, possibly enhancing solubility or receptor affinity . Biological Relevance: highlights a related compound, HE22, with a 2-bromophenyl-oxadiazole moiety showing high production in Streptomyces isolates, suggesting bioactivity unique to the 2-bromo substitution .

Oxadiazole Ring Substitution Patterns

  • Positional Isomerism :
    • [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1803580-84-8): The bromophenyl group is at position 5 of the oxadiazole, altering electronic distribution and possibly metabolic stability compared to the target compound .
    • Impact on Synthesis : reports yields >70% for oxadiazole derivatives via cyclization, suggesting similar synthetic accessibility for positional isomers .

Functional Group Modifications

  • Methanamine vs. [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride (CAS: 1181458-05-8): The pyridinyl group may improve binding to nicotinic receptors, contrasting with the target compound’s simpler amine .

Electronic Effects of Substituents

  • Electron-Withdrawing (Br) vs. Electron-Donating Groups :
    • (3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride : The tert-butyl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the bromine-substituted target .
    • (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride : A methyl group (electron-donating) may stabilize the oxadiazole ring differently than bromine, affecting reactivity .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Purity (%) LogP (Predicted) Molecular Weight
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine 937665-72-0 98 2.5 254.09
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 1803580-84-8 >95 1.8 290.55
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 1803602-20-1 - 2.1 349.64

Biological Activity

Overview

[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound characterized by a bromophenyl group and an oxadiazole ring. This unique structure has led to its investigation in various biological contexts, particularly for its potential as an antimicrobial and anticancer agent. The compound's molecular formula is C9H8BrN3OC_9H_8BrN_3O with a molecular weight of 254.08 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The oxadiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt cellular processes in bacteria and fungi .

Anticancer Activity

The compound has shown promise in cancer research, particularly against various human cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against:

  • Human T acute lymphoblastic leukemia (CEM-13)
  • Adult acute monocytic leukemia (U-937)
  • Breast adenocarcinoma (MCF-7, MDA-MB-231)
  • Melanoma (MEL-8)

The IC50_{50} values for these cell lines indicate significant cytotoxicity, often comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference CompoundReference IC50_{50} (µM)
CEM-130.12 - 2.78Doxorubicin0.5
U-9370.65Tamoxifen10.38
MCF-715.63--
MDA-MB-23120.00--

The mechanism of action appears to involve the induction of apoptosis through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells .

Case Studies

A notable study investigated the effects of various oxadiazole derivatives on cancer cell lines, revealing that compounds structurally related to this compound exhibited higher biological activity than reference compounds in certain contexts. For instance, derivatives showed IC50_{50} values significantly lower than those of doxorubicin against MCF-7 cells, indicating their potential as lead compounds for further drug development .

Future Directions

Ongoing research aims to explore the structural modifications of this compound to enhance its biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells. The identification of specific molecular targets and pathways affected by this compound will also be crucial for understanding its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
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[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine

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